Meloscine

Total Synthesis Stereoselective Synthesis Step Economy

Meloscine is a monoterpenoid indole alkaloid with a congested pentacyclic framework embedding an azabicyclo[3.3.0]octane core and four contiguous stereogenic carbons, including two all-carbon quaternary centers. Its structural complexity and defined stereochemistry make it an ideal benchmark substrate for developing stereoselective total synthesis methodologies and SAR exploration. Unlike its C3-epimer epimeloscine, meloscine demonstrates distinct thermodynamic stability and unique synthetic entry points, precluding generic substitution. The efficient five-step Curran core assembly enables rapid generation of diverse analogs, while its well-characterized spectroscopic profile renders it a critical reference standard for phytochemical investigations and advanced conformational dynamics studies.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B1212257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeloscine
Synonymsepimeloscine
meloscine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2
InChIInChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17+,18+,19+/m1/s1
InChIKeyBEMFQIDPZLYEBJ-FCLVOEFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meloscine Monoterpenoid Indole Alkaloid: Pentacyclic Structure and Synthetic Complexity Overview for Research Procurement


Meloscine is a monoterpenoid indole alkaloid belonging to the Melodinus alkaloid class, characterized by a highly congested pentacyclic framework featuring an embedded azabicyclo[3.3.0]octane core and four contiguous stereogenic carbon atoms about a cyclopentane ring, two of which are all-carbon quaternary centers [1]. This complex, compact skeleton, derived biosynthetically from the condensation of tryptophan and secologanin, has made meloscine a notable target for methodological development in total synthesis [2]. First isolated from the New Caledonian plant Melodinus scandens, it has a molecular formula of C19H20N2O and a molecular weight of 292.4 g/mol .

Why Meloscine Cannot Be Simply Substituted with Epimeloscine, Scandine, or Other Melodinus Alkaloids


Generic substitution among Melodinus alkaloids is precluded by critical differences in synthetic accessibility, stereochemical configuration, and structural complexity. Meloscine and its C3-epimer, epimeloscine, exhibit distinct thermodynamic stability and synthetic entry points [1]. Furthermore, the four contiguous stereocenters of the melodan core, including two quaternary carbons, create formidable challenges for stereoselective synthesis, meaning that synthetic routes optimized for one congener do not translate to another [2]. While scandine serves as a biosynthetic precursor to both meloscine and epimeloscine, its decarboxymethylation yields a mixture of epimers, not a single isomer, complicating procurement for specific stereochemical requirements [3]. These inherent differences in stability, stereochemistry, and synthetic complexity directly impact the selection of the appropriate compound for research applications.

Quantitative Evidence Guide: Meloscine vs. Epimeloscine Synthetic Efficiency and Route Metrics for Informed Procurement


Synthetic Step Efficiency: Meloscine vs. Epimeloscine Route Comparison (Curran 2011)

The Curran 2011 cascade radical annulation route provides the shortest synthesis for both meloscine and its epimer. Critically, the synthesis produces (±)-epimeloscine directly in a stereoselective manner, which can then be readily epimerized to (±)-meloscine in 83% yield [1]. This demonstrates that procurement of meloscine via the epimeloscine intermediate is a viable and efficient synthetic strategy compared to direct, longer routes.

Total Synthesis Stereoselective Synthesis Step Economy

Overall Synthetic Route Length Comparison Across Key Meloscine Syntheses

A 2013 synthesis of (±)-meloscine achieved in 19 steps from 2-bromobenzaldehyde (2.2% overall yield) compares favorably to earlier approaches but is less efficient than the shortest route [1]. This quantitative comparison of step counts across different methodologies allows researchers to select a synthetic route that balances step economy against overall yield, depending on their specific needs.

Total Synthesis Route Scoping Chemical Process Development

Core Scaffold Assembly Efficiency: Epimeloscine vs. Meloscine Direct Synthesis

The Curran synthesis constructs the core ABCD ring system of the meloscine/epimeloscine scaffold in only five steps, with an overall yield of nearly 20% for the core sequence [1]. This efficient core assembly is a key differentiator, as it provides a rapid entry point for generating diverse analogs via late-stage functionalization, a feature not present in longer, more linear syntheses.

Methodological Development Divergent Synthesis Core Scaffold

Comparative Yield of Full Synthetic Routes: Meloscine via Allenyl Azide vs. Photocycloaddition

A 2013 synthesis of meloscine using an allenyl azide cyclization cascade achieved a 2.2% overall yield over 19 steps [1]. In comparison, an earlier 2009 photocycloaddition route yielded 9% over 15 steps [2]. While the photocycloaddition route is more efficient in both steps and yield, the allenyl azide route offers a fundamentally different strategic disconnection that may be advantageous for analog synthesis.

Total Synthesis Yield Optimization Synthetic Methodology

Lack of Defined Biological Activity Data: Meloscine vs. Class Comparators

A comprehensive search of the literature reveals no quantitative, head-to-head biological activity data for meloscine against specific molecular targets or in disease-relevant models when compared to close analogs like epimeloscine or scandine. A review of the Melodinus genus notes only weak cerebral activity for certain extracts, not purified meloscine [1]. This lack of data is a critical limitation for any procurement decision based on specific pharmacological properties.

Biological Activity Pharmacology Data Gap

Stereochemical Configuration and Stability: Meloscine vs. Epimeloscine

Meloscine is documented as the thermodynamically more stable epimer compared to epimeloscine [1]. This stability difference is critical for synthetic planning, as it allows for the conversion of epimeloscine to meloscine via base-mediated epimerization (83% yield), but not the reverse . This characteristic directly impacts the choice of which isomer to procure for long-term storage and downstream applications.

Stereochemistry Stability Epimerization

Optimal Research and Industrial Application Scenarios for Meloscine Based on Quantified Evidence


Synthetic Methodology Development and Total Synthesis Training

Meloscine's complex, highly functionalized pentacyclic core makes it an ideal benchmark substrate for developing and testing new synthetic methodologies. The published synthetic routes, ranging from 13 to 26 steps, provide a rich dataset for evaluating new bond-forming strategies, particularly in the context of stereoselective cascade reactions and the construction of congested quaternary centers [1].

Medicinal Chemistry Starting Point for Analog Generation

The efficient, five-step core assembly developed by Curran provides a rapid and high-yielding entry point for generating diverse analogs of the meloscine/epimeloscine scaffold [1]. This makes meloscine a valuable starting material for structure-activity relationship (SAR) studies, where the goal is to explore the chemical space around a complex natural product core to identify novel bioactive molecules.

Stereochemical and Conformational Analysis Studies

The defined stereochemistry of meloscine and its epimer, epimeloscine, coupled with the observed difference in thermodynamic stability, makes this pair of compounds an excellent model system for advanced studies in stereochemical analysis, conformational dynamics, and epimerization kinetics [1]. This is particularly relevant for computational chemistry and advanced NMR method development.

Natural Product Reference Standard for Alkaloid Research

As a well-characterized member of the Melodinus alkaloid class, meloscine serves as a critical reference standard for the isolation and identification of new alkaloids from natural sources. Its established molecular weight, formula, and spectroscopic properties (e.g., predicted NMR data) are essential for comparative analysis in phytochemical investigations of Melodinus and related Apocynaceae species [1].

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